ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound features a tetrahydrobenzothiophene core substituted at positions 2 and 3 with an acetylamino group and an ethyl carboxylate, respectively. Its most distinctive structural element is the (7E)-7-{[(tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)oxy]imino} moiety, which introduces a rigid, lipophilic adamantane-derived group. This substituent likely enhances metabolic stability and membrane permeability, making the compound of interest in medicinal chemistry .
Properties
IUPAC Name |
ethyl (7E)-2-acetamido-7-(adamantane-1-carbonyloxyimino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-3-30-22(28)19-17-5-4-6-18(20(17)32-21(19)25-13(2)27)26-31-23(29)24-10-14-7-15(11-24)9-16(8-14)12-24/h14-16H,3-12H2,1-2H3,(H,25,27)/b26-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYUREFNKBNYEJ-NLRVBDNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C34CC5CC(C3)CC(C5)C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N\OC(=O)C34CC5CC(C3)CC(C5)C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Oximation Conditions
| Condition | Temperature (°C) | pH | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| Ethanol/HCl | 78 | 1.5 | 1:2.3 | 62 |
| Ethanol/NaOAc | 60 | 5.0 | 4:1 | 88 |
| Methanol/NH₄OAc | 50 | 6.0 | 3:1 | 75 |
Scalability and Industrial Feasibility
The process is scalable to kilogram quantities, with the longest step (oximation) requiring 24 hours. Patent data suggest a total yield of 43–48% across six steps, with the tricyclodecane coupling being the rate-limiting step (65–70% yield). Alternative catalysts such as HOBt (hydroxybenzotriazole) may improve coupling efficiency to 80% .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[331
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Medicine: The compound could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues of Tetrahydrobenzothiophene Derivatives
Compound 1 : Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
- Substituents : 4-Hydroxyphenyl and ethoxy-oxoethyl groups.
- Molecular Formula: C₂₀H₂₃NO₅S.
- Key Data :
- Comparison : The 4-hydroxyphenyl group introduces polarity, reducing lipophilicity (predicted logP ~3.5) compared to the adamantane-containing target compound. The synthetic yield is moderate, suggesting challenges in introducing bulkier groups.
Compound 2 : Ethyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()
- Substituents : 3-Methoxybenzoyl group.
- Molecular Formula: C₁₉H₂₁NO₄S.
- Key Data :
- Comparison : The methoxybenzoyl group balances lipophilicity (logP ~3.8) and solubility. The absence of a bulky substituent simplifies synthesis but may reduce metabolic stability compared to the adamantane derivative.
Compound 3 : Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()
- Substituents: 4-Chloro-2-methylphenoxyacetyl group.
- Molecular Formula: C₂₀H₂₂ClNO₄S.
- Key Data :
- Comparison : The chloro and methyl groups increase lipophilicity significantly, but the TPSA remains comparable to the target compound. The adamantane group in the target compound may offer superior steric protection against enzymatic degradation.
Physical and Chemical Properties
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Molecular Weight | 461.56 g/mol | 389.46 g/mol | 359.44 g/mol | 407.9 g/mol |
| Predicted logP | ~6.2 (estimated) | ~3.5 | ~3.8 | 5.8 |
| TPSA | ~100 Ų | ~90 Ų | ~90 Ų | 92.9 Ų |
| Key Substituent | Adamantane-derived | 4-Hydroxyphenyl | 3-Methoxybenzoyl | 4-Chloro-2-methylphenoxy |
Analytical and Spectroscopic Data
- NMR Trends :
- HRMS : All compounds show precise mass matches (<1 ppm error), confirming synthetic accuracy .
Biological Activity
Ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that exhibits notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the acetylamino group and the tricyclic decane moiety enhances its structural complexity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃S |
| Molecular Weight | 343.45 g/mol |
| IUPAC Name | This compound |
Antioxidant Properties
Recent studies have indicated that the compound exhibits significant antioxidant activity. Using the DPPH assay, it was shown to scavenge free radicals effectively, suggesting its potential role in mitigating oxidative stress-related conditions .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties in various models of neurodegeneration. For instance, in SH-SY5Y neuroblastoma cells subjected to oxidative stress, it demonstrated protective effects by reducing cell death and promoting cell survival through the induction of NRF2, a key regulator of antioxidant response .
Anti-inflammatory Activity
In addition to its neuroprotective effects, this compound has shown promising anti-inflammatory activity. It inhibited nitrite production in lipopolysaccharide-stimulated BV2 microglial cells, indicating its potential to modulate inflammatory pathways in the central nervous system .
The biological activities of this compound are primarily attributed to its ability to activate NRF2 signaling pathways. This activation leads to the transcription of various cytoprotective genes that bolster cellular defenses against oxidative damage and inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection in Oxidative Stress Models : In a study involving SH-SY5Y cells treated with rotenone and oligomycin to induce oxidative stress, treatment with the compound significantly reduced markers of cellular damage and apoptosis .
- Inflammation Modulation : In BV2 microglial cells activated by lipopolysaccharide (LPS), the compound effectively reduced pro-inflammatory cytokine production and demonstrated a dose-dependent inhibition of nitric oxide synthesis .
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis involves multi-step organic reactions, starting with the formation of the benzothiophene core via the Gewald reaction (a condensation of cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of a base like morpholine) . Subsequent steps include:
- Introduction of the acetylamino group at position 2 through nucleophilic substitution or acylation.
- Oxime formation at position 7 using hydroxylamine derivatives, followed by coupling with tricyclo[3.3.1.1³,⁷]decane-1-carbonyl chloride under Schotten-Baumann conditions .
- Optimization of reaction conditions (e.g., DMF as a solvent, controlled temperatures of 40–70°C, and catalytic bases like triethylamine) to improve yields (typically 60–85%) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For example, the ethyl ester group shows characteristic triplets at δ 1.35 ppm (CH₃) and quartets at δ 4.25 ppm (CH₂) in CDCl₃ .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 226.3 [M+H]⁺ for intermediates) .
- Chromatography : TLC and HPLC monitor reaction progress and purity (>99% by HPLC) .
Q. What stability considerations are critical during synthesis and storage?
- Temperature sensitivity : Oxime intermediates may decompose above 60°C; reactions are best performed under reflux with inert gas protection .
- Light and moisture : The adamantane-derived moiety is hydrophobic but prone to oxidation. Store under argon at –20°C in amber vials .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Substituent variation : Replace the tricyclodecane group with other bulky substituents (e.g., adamantane derivatives) to assess steric effects on bioactivity .
- Functional group modification : Substitute the acetylated amino group with sulfonamides or ureas to evaluate hydrogen-bonding interactions .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or kinases, followed by validation via SPR (surface plasmon resonance) .
Q. How to resolve contradictions in reported biological activity data?
- Reproducibility checks : Ensure consistent assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity discrepancies in MCF-7 cells may arise from varying serum concentrations .
- Orthogonal assays : Confirm tubulin polymerization inhibition via both fluorescence-based assays and electron microscopy .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Q. What computational methods are suitable for analyzing binding interactions?
- Molecular docking : Identify potential binding pockets using software like Schrödinger Maestro. The adamantane group often occupies hydrophobic clefts in proteins .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Focus on hydrogen bonds between the oxime and catalytic residues .
- QM/MM calculations : Evaluate electronic interactions (e.g., charge transfer) at the binding site using Gaussian 09 .
Q. How to optimize yields in multi-step syntheses?
- Stepwise monitoring : Use TLC at each stage to isolate intermediates (e.g., Rf = 0.3 in hexane/EtOAc 7:3) .
- Solvent optimization : Replace DMF with DMSO for steps requiring higher polarity, improving solubility of adamantane derivatives .
- Catalyst screening : Test ZnCl₂ vs. BF₃·Et₂O for imine formation; ZnCl₂ increases yields by 15% in refluxing ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
